molecular formula C17H23NO B034576 2-(2-Piperidinoethyl)-1-tetralone CAS No. 101598-54-3

2-(2-Piperidinoethyl)-1-tetralone

Cat. No. B034576
CAS RN: 101598-54-3
M. Wt: 257.37 g/mol
InChI Key: OLYOMTHVPHBVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperidinoethyl)-1-tetralone, also known as PET, is a chemical compound that belongs to the family of tetralones. PET has been extensively studied for its various applications in scientific research.

Mechanism of Action

2-(2-Piperidinoethyl)-1-tetralone acts as a monoamine transporter inhibitor, which means that it inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
2-(2-Piperidinoethyl)-1-tetralone has been shown to have various biochemical and physiological effects. 2-(2-Piperidinoethyl)-1-tetralone has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood, motivation, and cognitive function. 2-(2-Piperidinoethyl)-1-tetralone has also been shown to have analgesic effects, which can be useful for the treatment of pain.

Advantages and Limitations for Lab Experiments

2-(2-Piperidinoethyl)-1-tetralone has several advantages for lab experiments. 2-(2-Piperidinoethyl)-1-tetralone is relatively easy to synthesize, and its derivatives and analogs can be easily prepared. 2-(2-Piperidinoethyl)-1-tetralone is also relatively stable and can be stored for long periods of time. However, 2-(2-Piperidinoethyl)-1-tetralone has some limitations for lab experiments. 2-(2-Piperidinoethyl)-1-tetralone has low solubility in water, which can make it difficult to administer in vivo. 2-(2-Piperidinoethyl)-1-tetralone also has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-Piperidinoethyl)-1-tetralone. 2-(2-Piperidinoethyl)-1-tetralone analogs and derivatives can be further developed and studied for their potential therapeutic applications. The mechanism of action of 2-(2-Piperidinoethyl)-1-tetralone can be further elucidated to better understand its biochemical and physiological effects. 2-(2-Piperidinoethyl)-1-tetralone can also be used as a tool for the study of various neurological and psychiatric disorders. Additionally, new methods for the synthesis and administration of 2-(2-Piperidinoethyl)-1-tetralone can be developed to overcome its limitations.
Conclusion
In conclusion, 2-(2-Piperidinoethyl)-1-tetralone is a chemical compound that has various applications in scientific research. 2-(2-Piperidinoethyl)-1-tetralone can be synthesized using several methods, and its derivatives and analogs have potential therapeutic applications. 2-(2-Piperidinoethyl)-1-tetralone acts as a monoamine transporter inhibitor, which leads to various physiological and biochemical effects. 2-(2-Piperidinoethyl)-1-tetralone has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

2-(2-Piperidinoethyl)-1-tetralone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 2-tetralone with piperidine and formic acid, followed by heating and distillation. Reductive amination involves the reaction of 2-tetralone with piperidine and a reducing agent such as sodium borohydride. The Mannich reaction involves the reaction of 2-tetralone with piperidine, formaldehyde, and a secondary amine.

Scientific Research Applications

2-(2-Piperidinoethyl)-1-tetralone has been widely used in scientific research for its various applications. 2-(2-Piperidinoethyl)-1-tetralone has been used as a precursor for the synthesis of various compounds, including 2-(2-Piperidinoethyl)-1-tetralone analogs and 2-(2-Piperidinoethyl)-1-tetralone derivatives. 2-(2-Piperidinoethyl)-1-tetralone analogs have been used as potential anticancer agents, while 2-(2-Piperidinoethyl)-1-tetralone derivatives have been used as potential antipsychotic agents. 2-(2-Piperidinoethyl)-1-tetralone has also been used as a probe for the study of monoamine transporters and receptors.

properties

CAS RN

101598-54-3

Product Name

2-(2-Piperidinoethyl)-1-tetralone

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

2-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H23NO/c19-17-15(10-13-18-11-4-1-5-12-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-7,15H,1,4-5,8-13H2

InChI Key

OLYOMTHVPHBVSF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O

Canonical SMILES

C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O

synonyms

2-(2-piperidinoethyl)-1-tetralone

Origin of Product

United States

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